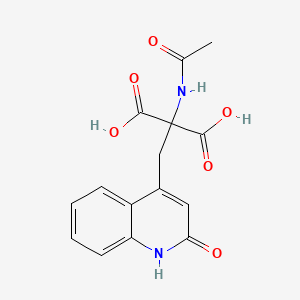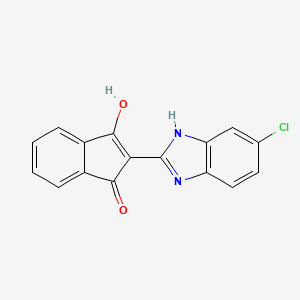
2-(6-Chlorobenzimidazol-2-YL)-3-hydroxyinden-1-one
Descripción general
Descripción
2-(6-Chlorobenzimidazol-2-yl)-3-hydroxyinden-1-one, also known as CHBI, is a small molecule that has become increasingly studied in recent years due to its versatile biological and chemical applications. CHBI is a member of the benzimidazole family, which is a group of heterocyclic aromatic compounds that are known for their diverse and unique properties. This molecule has been used in various scientific research applications, including as a potential drug target, as a fluorescent probe, and as a tool to study enzymatic pathways.
Aplicaciones Científicas De Investigación
Structure-Activity Relationship in Drug Design
- Optimization of Non-Nucleoside Adenosine Deaminase Inhibitors: Research by Terasaka et al. (2004) focused on the optimization of potent non-nucleoside adenosine deaminase inhibitors, utilizing structure-based drug design. This research is significant for developing drugs targeting specific enzymes.
Vasorelaxant Properties
- Vasorelaxant Active 3-Pyridinecarbonitriles: A study by Nofal et al. (2013) explored the synthesis of benzimidazole-based compounds with significant vasodilation properties. Such research is important in the development of treatments for cardiovascular diseases.
Antimicrobial Activity
- Antimicrobial Activity of Benzimidazole Derivatives: Research such as that by Salahuddin et al. (2017) has shown that certain benzimidazole derivatives possess antimicrobial properties, which could be useful in developing new antibiotics.
DNA Binding and Cytotoxicity
- Cytotoxicity of Schiff Base Copper(II) Complexes: Paul et al. (2015) synthesized benzimidazole containing compounds that demonstrated cytotoxic effects on various cancer cell lines. This indicates potential applications in cancer therapy.
Synthesis and Characterization
- Synthesis of Benzimidazole Derivatives: Studies like Dubey et al. (2005) and Reddy et al. (2010) focus on the synthesis and structural characterization of benzimidazole derivatives, which is foundational for understanding their potential applications.
Molecular Docking and In Silico Studies
- Molecular Docking of Triazoloquinazolinone Derivatives: Research by Wu et al. (2022) conducted molecular docking studies, suggesting potential interactions with proteins, which is crucial for drug development.
Excited State Intramolecular Proton Transfer
- Proton Transfer Mechanisms: A study by Svechkarev et al. (2008) on the derivative of 3-hydroxychromone explored the excited state intramolecular proton transfer reaction, which is relevant in understanding chemical reactivity.
Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use. Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, antimalarial, antimicrobial, antioxidant activity, as well as anti-tuberculosis and varied antiviral activities .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(6-chloro-1H-benzimidazol-2-yl)-3-hydroxyinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2O2/c17-8-5-6-11-12(7-8)19-16(18-11)13-14(20)9-3-1-2-4-10(9)15(13)21/h1-7,20H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEUNWISIPZVSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C3=NC4=C(N3)C=C(C=C4)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


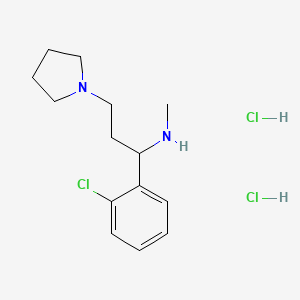

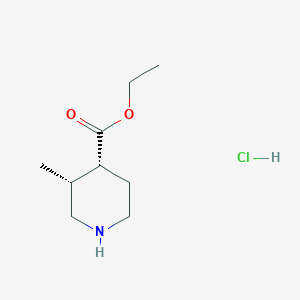
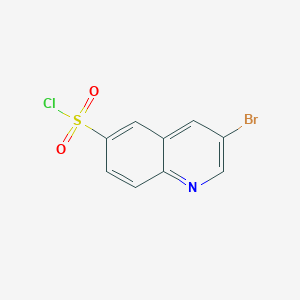
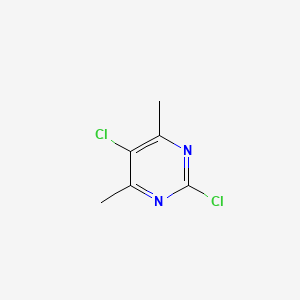
![2-{[(2-Chlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3034613.png)
![2-{[(3-Chlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3034614.png)
![2-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B3034615.png)

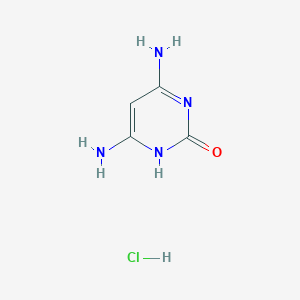
![2,3-dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B3034621.png)


